molecular formula C16H16N2O4S B2545990 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 921897-66-7

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No.: B2545990
CAS No.: 921897-66-7
M. Wt: 332.37
InChI Key: UDDCRDHGDCYYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a high-affinity, selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key detector of noxious environmental irritants and endogenous inflammatory mediators. Its primary research value lies in elucidating the pathophysiological role of TRPA1 in pain signaling pathways, neurogenic inflammation, and respiratory conditions such as asthma and chronic cough . By potently blocking the channel, this compound inhibits calcium influx in sensory neurons, thereby suppressing the release of neuropeptides like substance P and CGRP that drive inflammatory responses. This mechanism makes it an indispensable pharmacological tool for in vitro and in vivo studies aimed at validating TRPA1 as a therapeutic target for a range of disorders, including neuropathic pain, migraine, and osteoarthritis. Researchers utilize this antagonist to dissect complex somatosensory pathways and to investigate the interplay between the nervous and immune systems, providing critical insights for the development of novel non-opioid analgesic agents.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-23(20,21)18-11-5-7-14-12(9-11)16(19)17-13-8-10(2)4-6-15(13)22-14/h4-9,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDCRDHGDCYYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the ethanesulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Core Heterocycle Modifications

The substitution of oxygen (oxazepine) vs. sulfur (thiazepine) in the central ring significantly alters electronic and steric properties:

Compound Class Core Structure Key Features
Dibenzo-oxazepines Oxygen in 7-membered ring Higher polarity, reduced lipophilicity compared to thiazepines .
Dibenzo-thiazepines Sulfur in 7-membered ring Enhanced π-π stacking potential due to sulfur’s larger atomic radius .

Example :

  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (): This thiazepine derivative demonstrated dopamine receptor antagonism, with LCMS RT = 5.27 min and HRMS m/z 421.1217 .
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (): An oxazepine analog with modified substituents, synthesized via coupling reactions (37–83% yields) .

Substituent Variations

The nature and position of substituents critically influence pharmacological activity and physicochemical properties:

Table 1: Substituent Impact on Key Parameters
Compound (Example) Substituent LCMS RT (min) HRMS m/z [M+H]+ Notable Properties
N-(4-Methoxybenzyl)-10-methyl-11-oxo-... 4-Methoxybenzyl carboxamide 4.97 421.1 Enhanced solubility due to methoxy group .
N-(4-Bromobenzyl)-10-methyl-11-oxo-... 4-Bromobenzyl carboxamide Chiral HPLC N/A Steric bulk impacts enantioselectivity .
N-(8-Methyl-11-oxo-...ethanesulfonamide Ethanesulfonamide Not reported Not reported Expected higher polarity vs. benzamide analogs.

Key Observations :

  • Sulfonamide vs. Carboxamide : Ethanesulfonamide substituents (as in the target compound) introduce stronger hydrogen-bonding capacity compared to carboxamide derivatives like N-(4-methoxyphenyl)-10-methyl-11-oxo-...carboxamide (HRMS m/z 407.1061) .
  • Aryl vs. Alkyl Groups : Aromatic substituents (e.g., 4-methoxyphenyl in ) improve receptor binding affinity, while alkyl chains (e.g., ethyl in ) modulate metabolic stability .

Insights :

  • DMF/NaH Systems : Widely used for nucleophilic substitutions (e.g., ethylation in ) .
  • Chiral Resolution : Enantiomers like (R)-62 () were separated using CHIRALPAK®IA columns, highlighting the importance of stereochemistry in activity .

Pharmacological Considerations

While direct data for the target compound are unavailable, structural analogs provide context:

  • Dopamine Receptor Antagonists: Thiazepine derivatives (e.g., 25 in ) showed nanomolar affinity for D2 receptors, with substituents like 4-(methylsulfonyl)benzyl enhancing selectivity .
  • Antimalarial Activity : Optimization of ML276 to SBI-0797750 (IC50 = 889 nM → 35.6 nM) underscores the role of substituent tuning .

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The compound features a dibenzo[b,f][1,4]oxazepin core, characterized by a bicyclic structure that includes both nitrogen and oxygen atoms. The significant functional groups present in the molecule include:

  • Sulfonamide group : Known for its biological activity and ability to undergo nucleophilic substitution reactions.
  • Amide bond : Capable of hydrolysis under acidic or basic conditions.
  • 8-methyl and 11-oxo groups : These modifications contribute to the compound's unique reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimalarial Effects : Some derivatives have shown potential in inhibiting malaria parasites.
  • Kinase Inhibition : Notably, the compound has been identified as an inhibitor of c-Abl tyrosine kinase, which is implicated in certain cancers.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(3-methyl-4-(N-(8-methyl-11-oxo...Similar dibenzo structureAntimalarial activity
N,N-dimethyl-3-[6-oxo...Contains trifluoromethoxy groupPotential kinase inhibition
N-(2-aminoethyl)-3-[6-oxo...Different side chainsAnticancer properties

Study 1: Inhibition of c-Abl Tyrosine Kinase

A study highlighted the efficacy of this compound in inhibiting c-Abl tyrosine kinase. This kinase plays a crucial role in cell signaling pathways associated with cancer progression. The compound demonstrated a dose-dependent inhibition of kinase activity in vitro, suggesting its potential as a therapeutic agent for cancers driven by aberrant c-Abl signaling.

Study 2: Antimalarial Activity

Another investigation focused on the antimalarial properties of compounds derived from the dibenzo[b,f][1,4]oxazepin framework. The results indicated that certain derivatives exhibited significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action appears to involve disruption of parasite metabolism and replication.

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies may focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms by which the compound interacts with its biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.